(2S,3S)-(-)-3-(4-Nitrophenyl)glycidol
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Overview
Description
(2S,3S)-(-)-3-(4-Nitrophenyl)glycidol: is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol typically involves the reaction of an appropriate epoxide precursor with a nitrophenyl derivative. The reaction conditions often require the use of a strong base to facilitate the opening of the oxirane ring and subsequent formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,3S)-(-)-3-(4-Nitrophenyl)glycidol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol involves its reactivity with various molecular targets. The oxirane ring is highly reactive and can interact with nucleophiles, leading to the formation of covalent bonds. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s overall reactivity and interactions.
Comparison with Similar Compounds
- Oxiranemethanol, 3-(4-methylphenyl)-, trans-(-)-
- Oxiranemethanol, 3-(4-chlorophenyl)-, trans-(-)-
- Oxiranemethanol, 3-(4-bromophenyl)-, trans-(-)-
Comparison: (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its methyl, chloro, and bromo analogs. The nitro group can participate in redox reactions and influence the compound’s interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
1885-07-0 |
---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
[(2S,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H9NO4/c11-5-8-9(14-8)6-1-3-7(4-2-6)10(12)13/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 |
InChI Key |
TVWSYFXHQPGITR-DTWKUNHWSA-N |
SMILES |
C1=CC(=CC=C1C2C(O2)CO)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@@H](O2)CO)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2C(O2)CO)[N+](=O)[O-] |
1885-07-0 | |
Pictograms |
Irritant |
Origin of Product |
United States |
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